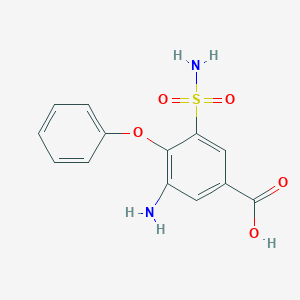

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZPZSQRCXSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182568 | |

| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28328-54-3 | |

| Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Phenoxy 5 Sulfamoylbenzoic Acid

Synthetic Routes to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

The synthesis of this compound is primarily achieved through multi-step chemical processes. These routes are designed to build the molecule's complex structure, incorporating the key functional groups—amino, phenoxy, sulfamoyl, and carboxylic acid—onto a central benzene (B151609) ring.

Multi-step Synthesis Approaches

The construction of this molecule typically involves a sequential introduction of its characteristic moieties. Researchers have established pathways that begin with more readily available substituted benzoic acids.

A common synthetic strategy commences with a substituted nitrobenzoic acid. The process can be outlined in the following key transformations:

Sulfonamide Formation : The synthesis often starts with 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid. prepchem.com This precursor is reacted with an amine to form the corresponding sulfonamide. For the synthesis of the parent compound with an unsubstituted sulfamoyl group (-SO₂NH₂), this step would involve reaction with ammonia. A related procedure involves adding 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid to a solution of an amine (like n-butylamine) and sodium hydroxide (B78521) in water at low temperatures (0-5°C). prepchem.com

Etherification (Phenoxylation) : The subsequent step involves the substitution of the chlorine atom at the 4-position with a phenoxy group. This is typically an etherification reaction where the intermediate from the previous step, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, is reacted with phenol (B47542) in the presence of a base. ijrpc.comgoogle.com This reaction yields 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. ijrpc.comgoogle.com The reaction is generally conducted in a solvent like water with bases such as sodium carbonate or sodium bicarbonate. google.com

This multi-step approach allows for the controlled construction of the molecular framework, leading to the direct precursor of the final compound.

The final step in this synthetic sequence is the reduction of the nitro group (-NO₂) on the 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid intermediate to an amino group (-NH₂). ijrpc.com This transformation yields the target molecule, this compound. nih.govnih.govcymitquimica.com

Catalytic hydrogenation is a frequently employed method for this reduction. The reaction typically uses a palladium on carbon (Pd/C) catalyst under hydrogen pressure. ijrpc.com This method is effective for selectively reducing the nitro group without affecting other functional groups on the molecule. The successful conversion results in the formation of the desired amino derivative. ijrpc.com

| Starting Material | Reagent/Catalyst | Product | Reference |

| 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | Palladium on carbon (Pd/C), H₂ | This compound | ijrpc.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and purity. For the synthesis of this compound and its precursors, several parameters are controlled.

In the phenoxylation step to produce 4-phenoxy-5-aminosulfonyl-3-nitrobenzoic acid, reaction temperature and duration are key variables. Studies have shown that conducting the reaction at temperatures between 80°C and 100°C for 1 to 4 hours can achieve yields in the range of 39-40%. google.com The choice of solvent and base is also critical, with aqueous solutions of sodium carbonate or bicarbonate being effective. google.com

Furthermore, one-pot syntheses have been developed to improve efficiency. For instance, a process for producing a derivative involves the reduction of the nitro group and a simultaneous reductive amination in an autoclave. ijrpc.com This approach streamlines the synthesis by combining multiple steps. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to stop the reaction at the point of maximum yield and prevent the formation of byproducts, such as dialkylated compounds. ijrpc.com

| Reaction Step | Parameter | Optimized Condition | Yield | Reference |

| Phenoxylation | Temperature | 80-100 °C | 39.1 - 40.2% | google.com |

| Phenoxylation | Time | 1-4 hours | 39.1 - 40.2% | google.com |

| Phenoxylation | Base | Sodium Bicarbonate / Carbonate | Not specified | google.com |

| Alkylation | Monitoring | TLC / LC-MS | Good quality and yield | ijrpc.com |

Derivatization and Chemical Modification of the Core Structure

The this compound core serves as a versatile scaffold for further chemical modifications, particularly at its reactive amino group.

Reactions at the Amino Group (e.g., Alkylation, Schiff Base Formation)

The primary amino group is a key site for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships.

Alkylation: The amino group can be alkylated to produce N-substituted derivatives. A notable example is the synthesis of its N-butyl derivative via reductive amination. ijrpc.com This can be achieved by reacting this compound with butyraldehyde (B50154) in the presence of a reducing agent and a catalyst, such as palladium on carbon or BF₃-etherate. ijrpc.com The reaction conditions can be controlled to favor mono-alkylation, as prolonged reaction times may lead to the formation of the dialkylated product. ijrpc.com An alternative alkylation method involves the acylation of the amino group with butyryl chloride, followed by the reduction of the resulting amide with a reagent like borane-dimethyl sulfide (B99878) complex (Boron-DMS). ijrpc.com

Schiff Base Formation: The amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). portlandpress.com This reaction is typically carried out by refluxing the amino compound with the desired carbonyl compound in a solvent such as ethanol, often with catalytic amounts of acid or base. portlandpress.com For example, Schiff bases have been synthesized by reacting a derivative, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, with various substituted aldehydes and ketones at 100°C for 3-6 hours. portlandpress.com The formation of the characteristic azomethine (-C=N-) group is confirmed using spectroscopic methods like FT-IR and NMR. portlandpress.com

| Reaction Type | Reagents | Product Type | Reference |

| Alkylation | Butyraldehyde, Pd/C, H₂ | N-butyl derivative | ijrpc.com |

| Alkylation | Butyryl chloride, then Boron-DMS | N-butyl derivative | ijrpc.com |

| Schiff Base Formation | Aldehydes or Ketones, Ethanol, Acid/Base catalyst | Schiff Base (Imine) | portlandpress.com |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group on the this compound scaffold is a primary site for chemical modification, most commonly through esterification and amidation reactions. These transformations are fundamental in creating derivatives with altered physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This is typically achieved by reacting the parent acid with an alcohol under acidic conditions. For instance, reacting the core molecule with n-butanol in the presence of a catalyst like sulfuric acid yields the corresponding butyl ester. chemicalbook.com This transformation is crucial for producing compounds like Bumetanide (B1668049). chemicalbook.com

Amidation: The formation of amides from the carboxylic acid moiety is another key transformation, often employed to explore structure-activity relationships. Standard peptide coupling conditions are highly effective for this purpose. The reaction typically involves activating the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). google.com This activated intermediate is then reacted with a primary or secondary amine to furnish the desired amide derivative. google.com This methodology allows for the introduction of a wide variety of substituents, including alkyl, cyclopropyl, and benzylamines. google.com

Alterations of the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) group is another key site for derivatization, allowing for the synthesis of N-substituted sulfonamides. These modifications can significantly influence the molecule's biological activity and properties. The general approach involves reacting a precursor sulfonyl chloride with a diverse range of primary or secondary amines. google.comnih.gov

For example, derivatives of sulfamoylbenzoic acid are synthesized by treating the corresponding sulfonyl chloride with amines such as cyclopropylamine (B47189) or morpholine. google.com This reaction leads to the formation of N-substituted sulfamoylbenzoic acids, which can then undergo further modifications at the carboxylic acid site. Research into N-substituted 4-sulfamoylbenzoic acid derivatives has shown that introducing substituents at this position is a viable strategy for creating new chemical entities. nih.gov

Stereochemical Considerations in Synthesis and Derivatization

Stereochemistry is a critical aspect of drug design and synthesis. The parent molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. nih.govncats.io It lacks any stereocenters in its core structure.

However, chemical modifications at the amino, carboxylic acid, or sulfamoyl groups can introduce chiral centers into the resulting derivatives. For example, reacting the amino group with a chiral reagent or synthesizing an ester or amide with a chiral alcohol or amine would result in diastereomers. When such stereoisomers are formed, their separation and individual characterization become paramount, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com

The separation of these chiral derivatives often requires specialized techniques. Chiral chromatography, using methods like High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), is the most common approach. americanpharmaceuticalreview.comnih.govresearchgate.net These methods exploit differential interactions between the enantiomers and the chiral selector to achieve separation. nih.govwvu.edu

Analytical Techniques for Synthetic Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of synthesized this compound and its derivatives. This is typically accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups within the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its constituent parts. While a specific spectrum for this exact compound is not publicly available, characteristic absorption ranges for its functional groups can be predicted based on data from analogous compounds like furosemide (B1674285) and other aminobenzoic acids. researchgate.netresearchgate.net

| Functional Group | Expected Characteristic Absorption (cm⁻¹) | Vibration Type |

| N-H (Amino & Sulfamoyl) | 3500 - 3200 | Stretching |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |

| S=O (Sulfamoyl) | 1350 - 1310 and 1160 - 1120 | Asymmetric & Symmetric Stretching |

| C-O-C (Phenoxy Ether) | 1260 - 1200 | Asymmetric Stretching |

This table presents expected values based on typical functional group frequencies and data from related compounds.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic protons on both the benzoic acid and phenoxy rings, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.

¹³C NMR provides information on the different carbon environments in the molecule, confirming the carbon skeleton. Each unique carbon atom in the aromatic rings and functional groups would give a distinct signal. While specific spectral data is not readily available in public databases, these techniques are standard for the characterization of such molecules. bldpharm.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The monoisotopic mass of this compound is 308.0467 Da. uni.lulgcstandards.com Analysis by techniques like electrospray ionization (ESI) would show characteristic adducts.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 309.05398 |

| [M+Na]⁺ | 331.03592 |

| [M-H]⁻ | 307.03942 |

| [M+K]⁺ | 347.00986 |

| [M+H-H₂O]⁺ | 291.04396 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Chromatographic Purity Assessment (e.g., HPLC, TLC, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of the synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively assess purity and determine the appropriate solvent system for column chromatography purification. The compound's retention factor (Rf) value is characteristic for a given stationary and mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from impurities and starting materials. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is exceptionally powerful for identifying impurities, even at trace levels, by providing both retention time and mass-to-charge ratio for each separated component. LC-MS/MS methods can offer even greater selectivity and are used for detailed structural confirmation of the main compound and any byproducts. bldpharm.com

Pharmacological and Biochemical Investigations of 3 Amino 4 Phenoxy 5 Sulfamoylbenzoic Acid and Its Derivatives

Enzyme Inhibition Studies

Urease Enzyme Inhibition and Mechanism

Derivatives of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid have demonstrated significant potential as inhibitors of the urease enzyme. researchgate.netnih.gov Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. researchgate.netekb.eg This enzymatic activity is a critical virulence factor for certain pathogens, such as Helicobacter pylori, as the resulting ammonia production helps neutralize the acidic gastric environment, facilitating bacterial survival and contributing to gastrointestinal diseases like peptic ulcers. ekb.egebi.ac.uk

Research has focused on Schiff bases synthesized from a 4-phenoxy-5-sulfamoylbenzoic acid template. nih.gov In vitro anti-urease assays, using methods like the Weatherburn method, have shown that these compounds possess outstanding inhibitory action against urease. researchgate.netnih.gov The mechanism of inhibition often involves interaction with the nickel ions in the active site of the urease enzyme. researchgate.net The synthesized derivatives are being investigated as potential leads for developing potent inhibitors to manage conditions associated with urease-producing bacteria. researchgate.netnih.gov

Correlation of Structure-Activity Relationships with Enzyme Inhibition

The structure-activity relationship (SAR) of this compound derivatives reveals that the nature and position of substituents significantly influence their urease inhibitory potency. Studies on a series of Schiff base derivatives (4a-4i), synthesized by reacting the parent compound with various aldehydes and ketones, have provided insights into these relationships. researchgate.netnih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 4a | 0.39 ± 0.06 |

| 4b | 1.19 ± 0.45 |

| 4c | 1.68 ± 0.24 |

| 4d | 0.32 ± 0.02 |

| 4e | 0.99 ± 0.07 |

| 4f | 0.56 ± 0.05 |

| 4g | 5.32 ± 0.42 |

| 4h | 0.26 ± 0.09 |

| 4i | 0.82 ± 0.07 |

| Thiourea (Standard) | 4.18 ± 0.01 |

Inhibition of Cation-Chloride Co-transporters (e.g., NKCC1, NKCC2) by Derivatives

A prominent derivative of this compound is bumetanide (B1668049) (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid). nih.gov This compound is a well-established inhibitor of Na-K-Cl cotransporters (NKCCs), which are crucial for regulating ion movement across cell membranes. nih.govembopress.org Specifically, bumetanide targets both NKCC1, found in various tissues including neurons, and NKCC2, which is primarily located in the kidney and is vital for salt reabsorption. osti.govresearchgate.net The inhibition of NKCC2 is responsible for the diuretic effect of bumetanide. nih.govnih.gov Abnormal function of NKCC1 has been linked to several brain disorders, making it an important therapeutic target. nih.gov

The development of selective NKCC1 inhibitors is a significant goal to avoid the diuretic effects caused by NKCC2 inhibition. nih.gov Studies on various bumetanide derivatives have been conducted to understand the structural requirements for potent and selective inhibition. Research on a large series of 3-amino-5-sulfamoylbenzoic acid derivatives revealed that the structural requirements for inhibiting NKCC1 and NKCC2 are quite similar, which complicates the development of highly selective compounds. nih.govnih.gov

Side-chain substitutions on the bumetanide molecule have shown varied effects on the potency of NKCC1 inhibition. nih.gov While some modifications led to a reduction in NKCC2 inhibition, they often resulted in a concurrent loss of potency for NKCC1. nih.gov For example, bumetanide itself is approximately six times more potent in inhibiting the human NKCC1A splice variant compared to the human NKCC2A variant. nih.gov However, only a few derivatives have been found to be more potent than the parent compound for NKCC1A, and these often retain significant activity against NKCC2A, highlighting a strong correlation between the inhibitory concentrations for the two isoforms. nih.gov

| Compound | hNKCC1A IC₅₀ (µM) | hNKCC2A IC₅₀ (µM) |

|---|---|---|

| Bumetanide | 0.68 | 4.0 |

Molecular docking and other in silico methods are powerful tools for elucidating the interactions between this compound derivatives and their target enzymes at a molecular level.

For urease inhibition, docking studies have shown that these derivatives bind effectively within the active site of the enzyme. researchgate.netnih.gov The sulfamoyl moiety and other functional groups on the molecule form key interactions with amino acid residues and the nickel ions in the active site. For example, in derivative 4h, π-anion interactions were observed with residues Glu372 and Phe570, while other derivatives showed alkyl and π-alkyl interactions with residues like Ala170, Cys322, and Ala366. researchgate.net These computational studies align with in vitro results, where the most potent inhibitors also exhibit the highest binding energies. researchgate.netnih.gov

In the context of NKCC1, cryo-electron microscopy structures have revealed how bumetanide binds to the transporter. researchgate.net Bumetanide lodges in a pocket within the extracellular ion translocation pathway, effectively blocking the transporter in an outward-facing conformation. researchgate.net These structural insights, supported by functional studies, help define the translocation pathway and the conformational changes required for ion transport, providing a basis for the rational design of more selective inhibitors. researchgate.net

Antimicrobial Activities

In addition to their role as enzyme inhibitors, derivatives of this compound have been investigated for their antimicrobial properties. researchgate.net The rationale for this is to develop compounds with a dual mode of action, capable of both inhibiting urease and directly acting against virulent bacterial strains. researchgate.netnih.gov This dual action could be particularly beneficial for treating infections like those caused by H. pylori, where both the bacterium itself and its urease enzyme contribute to the pathology. researchgate.netdntb.gov.ua

Studies have shown that synthesized Schiff base derivatives possess notable antibacterial action. researchgate.netnih.gov While specific data on the spectrum of activity for these particular derivatives is emerging, the broader class of benzoic acid derivatives is known to exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The antimicrobial efficacy is generally influenced by the number and type of substituent groups on the benzene (B151609) ring. mdpi.com The development of these dual-action compounds represents a promising strategy for creating more effective treatments for bacterial infections. researchgate.net

Antibacterial Potential Against Virulent Bacterial Strains

Derivatives of this compound, particularly Schiff base derivatives, have demonstrated notable antibacterial activity against a panel of both Gram-positive and Gram-negative virulent bacterial strains. rsc.org In a key study, the antibacterial potential of a series of synthesized Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid was evaluated using the agar well diffusion method at varying concentrations. rsc.org

The investigated compounds exhibited inhibitory effects against Micrococcus luteus (Gram-positive), Staphylococcus aureus (Gram-positive), Serratia marcescens (Gram-negative), Stenotrophomonas maltophilia (Gram-negative), and Escherichia coli (Gram-negative). rsc.org The zones of inhibition were observed to be dose-dependent, increasing with higher concentrations of the derivatives. rsc.org

Among the aldehyde-based Schiff base derivatives, compounds designated as 4a , 4d , and 4e showed particularly comparable zones of inhibition to the standard antibiotic, doxycycline. rsc.org For instance, derivative 4a demonstrated a more pronounced antibacterial effect against Staphylococcus aureus in a dose-dependent manner when compared to derivative 4e . rsc.org

Interactive Data Table: Antibacterial Activity of Selected this compound Derivatives

| Derivative | Target Bacterium | Zone of Inhibition (mm) at 3.75 µ g/well | Zone of Inhibition (mm) at 7.5 µ g/well | Zone of Inhibition (mm) at 15.0 µ g/well |

| 4a | Staphylococcus aureus | 13.23 | 15.65 | 17.54 |

| 4e | Staphylococcus aureus | Data not available | Data not available | Data not available |

| 4a | Micrococcus luteus | Comparable to 4e | Comparable to 4e | Comparable to 4e |

| 4e | Micrococcus luteus | Comparable to 4a | Comparable to 4a | Comparable to 4a |

| 4a | Serratia marcescens | Comparable to 4e | Comparable to 4e | Comparable to 4e |

| 4e | Serratia marcescens | Comparable to 4a | Comparable to 4a | Comparable to 4a |

| 4a | Stenotrophomonas maltophilia | Comparable to 4e | Comparable to 4e | Comparable to 4e |

| 4e | Stenotrophomonas maltophilia | Comparable to 4a | Comparable to 4a | Comparable to 4a |

| 4a | Escherichia coli | Comparable to 4e | Comparable to 4e | Comparable to 4e |

| 4e | Escherichia coli | Comparable to 4a | Comparable to 4a | Comparable to 4a |

Note: Specific numerical data for all derivatives and concentrations were not fully available in the reviewed literature. The table reflects the reported comparisons.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound derivatives is rooted in their structural similarity to sulfonamide antibiotics. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). rjb.romdpi.com This enzyme is crucial for the synthesis of folic acid (vitamin B9) in bacteria. rjb.ronih.gov

Bacteria rely on the synthesis of their own folic acid, which is an essential precursor for the production of nucleic acids (DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), these sulfonamide-based compounds block the folic acid synthesis pathway. nih.govresearchgate.net This disruption ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect. mdpi.comajol.info In contrast, humans are unaffected by this mechanism as they obtain folic acid from their diet. mdpi.com

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is significantly influenced by their chemical structure. The core structure, possessing a sulfonamide group, is fundamental to its antibacterial action. Modifications to this core, particularly the formation of Schiff bases through the substitution of different aldehydes and ketones at the sulfamoyl group, have been shown to modulate the antibacterial potential. rsc.org

Key aspects of the structure-activity relationship (SAR) for sulfonamides include:

The N1-substituent: The nature of the group attached to the sulfonamide nitrogen (N1) is critical. The introduction of heterocyclic rings at this position can enhance potency and improve the pharmacokinetic profile. tandfonline.com

The N4-amino group: A free aromatic amino group at the N4 position is generally considered essential for antibacterial activity, as it mimics the structure of PABA. tandfonline.com

Physicochemical Properties: The degree of ionization, dictated by the pKa value of the sulfonamide, plays a dominant role in its antimicrobial activity. nih.gov An optimal pKa range allows for sufficient unionized form to penetrate the bacterial cell membrane. tandfonline.com

Exploration of Other Biological Targets and Pathways

Investigation of Dual Mode Actions

A significant finding in the investigation of this compound derivatives is their dual-mode action as both antibacterial and anti-urease agents. rsc.org Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. rsc.org In certain pathogenic bacteria, urease activity is a critical virulence factor, contributing to the pathogenesis of infections such as those caused by Helicobacter pylori in the gastrointestinal tract and Proteus mirabilis in the urinary tract.

The synthesized Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid were found to be potent inhibitors of the urease enzyme. rsc.org This dual action is of considerable interest as it suggests that these compounds can simultaneously combat bacterial growth and neutralize a key virulence factor. The results from in vitro and in silico studies have substantiated this dual inhibitory potential. rsc.org

Potential Therapeutic Implications Beyond Primary Findings

The dual antibacterial and anti-urease activity of these compounds opens up potential therapeutic avenues beyond simple antibacterial treatment. The ability to inhibit urease is particularly relevant for the treatment of gastrointestinal and urinary tract infections where this enzyme plays a pivotal role in disease progression.

For instance, in the context of peptic and gastric ulcers caused by H. pylori, urease inhibition can disrupt the bacterium's ability to neutralize the acidic gastric environment, thereby hindering its survival and colonization. rsc.org This suggests that derivatives of this compound could be explored as lead candidates for the development of novel treatments for such gastrointestinal diseases. rsc.org

In Vitro and In Silico Methodologies in Biological Characterization

The biological characterization of this compound and its derivatives has been significantly advanced through the synergistic use of in vitro and in silico methodologies.

In Vitro Assays: Standard laboratory techniques have been employed to directly assess the biological activity of these compounds. The antibacterial potential, for example, was evaluated using the agar well diffusion method, which provides a quantitative measure of the zone of inhibition against various bacterial strains. rsc.org Anti-urease activity was investigated through specific enzyme inhibition assays. rsc.org These in vitro studies are essential for confirming the biological effects of the synthesized compounds.

In Silico Studies: Computational approaches, such as molecular docking, have been utilized to gain insights into the molecular interactions between the derivatives and their biological targets. rsc.org Molecular docking simulations can predict the binding affinity and orientation of a ligand (the synthesized compound) within the active site of a target protein, such as a bacterial enzyme. These studies help to elucidate the mechanism of action at a molecular level and can guide the rational design of more potent inhibitors. The use of in silico methods is a cornerstone of modern drug discovery, enabling the screening of virtual libraries of compounds and prioritizing those with the highest likelihood of biological activity for synthesis and further testing. jmchemsci.comnih.gov

Anti-urease Enzyme Inhibition Assays

The inhibitory potential of a series of Schiff bases derived from this compound (compounds 4a-4i ) was evaluated against the urease enzyme. The anti-urease activity was determined using the Weatherburn method, and the results were reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

The synthesized aldehyde derivatives demonstrated a wide range of anti-urease potential, with IC50 values from 0.32±0.02 μM to 1.68±0.24 μM. researchgate.net Notably, the activity of these compounds was found to be influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of a phenyl ring as a substituent in compound 4b resulted in potent anti-urease activity (IC50 = 1.19±0.45 μM). researchgate.net The standard drug used for comparison was Thiourea, which exhibited an IC50 value of 4.18±0.01 μM. researchgate.net

The table below summarizes the urease inhibitory activity of the synthesized 5-sulfamoylbenzoic acid derivatives.

| Compound | R Group | IC50 ± SEM (µM) |

| 4a | 0.39±0.06 | |

| 4b | Phenyl | 1.19±0.45 |

| 4c | 1.68±0.24 | |

| 4d | 0.32±0.02 | |

| 4e | 0.56±0.05 | |

| 4g | 5.32±0.42 | |

| 4h | 0.26±0.09 | |

| 4i | 0.82±0.07 | |

| Thiourea | 4.18±0.01 |

Agar Well Diffusion Method for Antibacterial Assessment

The antibacterial potential of the synthesized this compound derivatives (4a-4i ) was investigated to assess their dual-action capabilities against both urease and virulent bacterial strains. researchgate.net This evaluation is crucial for developing lead candidates for treating gastrointestinal diseases like gastric and peptic ulcers. researchgate.net The agar well diffusion method was employed to determine the susceptibility of various bacterial strains to these compounds.

The synthesized compounds exhibited notable antibacterial action. researchgate.net The rationale behind this assessment was to explore a dual-mode action that could be beneficial in eradicating urease-producing bacteria, which are often implicated in gastrointestinal pathologies. researchgate.net The specific zones of inhibition for each compound against different bacterial strains would provide a comprehensive understanding of their antibacterial spectrum.

Computational Modeling and Molecular Docking Studies

To elucidate the mechanism of urease inhibition at the molecular level, in-silico investigations, including molecular docking studies, were performed on the synthesized this compound derivatives. researchgate.net These computational approaches provide valuable insights into the binding interactions between the inhibitors and the active site of the urease enzyme.

The molecular docking studies help to visualize and analyze the binding modes, identify key amino acid residues involved in the interaction, and understand the structure-activity relationships observed in the in-vitro assays. The synthesized derivatives demonstrated outstanding anti-urease action, which is supported by these in-silico studies. researchgate.net This computational analysis is instrumental in the rational design and further development of more potent urease inhibitors based on the this compound scaffold. researchgate.net

Metabolic Fate and Biotransformation Research of 3 Amino 4 Phenoxy 5 Sulfamoylbenzoic Acid

In Vivo Metabolic Pathways

The in vivo metabolism of Bumetanide (B1668049), which leads to the formation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, primarily occurs through oxidative processes. nih.govfda.govdrugbank.com Studies in humans have demonstrated that after administration of Bumetanide, a significant portion is metabolized before excretion. fda.govfda.gov The primary metabolic route involves the oxidation of the N-butyl side chain of the Bumetanide molecule. nih.govdrugbank.comfda.gov

This oxidation can occur at various positions on the butyl group, leading to the formation of several alcohol derivatives. The subsequent removal of the entire butyl group, a process known as N-dealkylation, results in the formation of this compound. drugs.com This metabolite, lacking the butyl side chain, is considered inactive as a diuretic. nih.gov

In humans, approximately 81% of an administered dose of radiolabeled Bumetanide is excreted in the urine, with 45% as the unchanged drug and the remainder as various metabolites, including this compound. fda.govdrugbank.comfda.gov Biliary excretion also plays a role, accounting for about 2% of the administered dose, primarily in the form of metabolites. fda.govdrugbank.comfda.gov

Species-specific differences in metabolic pathways have been observed. For instance, while oxidation of the N-butyl side chain is the main pathway in both humans and rats, the rat metabolizes Bumetanide more extensively, leading to weaker diuretic activity. nih.govosti.gov In dogs, different and sometimes unidentified metabolites are formed, including an acylglucuronide of Bumetanide found in plasma and bile. nih.gov

Enzymatic Transformations and Metabolite Identification

The enzymatic transformation of Bumetanide to its metabolites, including this compound, is carried out by the hepatic mixed-function oxygenase system. nih.govosti.gov This enzyme system, also known as the cytochrome P450 (CYP) system, is responsible for the oxidative metabolism of a wide variety of drugs and other xenobiotics.

The identification of this compound and other metabolites has been accomplished through various analytical techniques. Early studies utilized carbon-14 (B1195169) labeled Bumetanide to trace the drug and its metabolites in urine and bile. fda.govdrugbank.com More advanced methods, such as High-Performance Liquid Chromatography (HPLC), have been employed to separate and quantify Bumetanide and its metabolites in biological samples. umich.edu Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have also been instrumental in elucidating the chemical structures of the metabolites. nih.gov

In vitro studies using rat liver microsomes have further detailed the metabolic profile of Bumetanide. These studies have identified multiple metabolites formed through oxidation. nih.gov Pre-treatment with enzyme inducers like phenobarbital (B1680315) and clofibrate (B1669205) altered the relative amounts of the metabolites formed, confirming the role of microsomal enzymes in the biotransformation of Bumetanide. nih.gov

The major metabolites identified in human urine and bile resulting from the oxidation of the N-butyl side chain include:

3'-alcohol derivative (major urinary metabolite) drugs.com

2'-alcohol derivative (major biliary/fecal metabolite) drugs.com

4'-alcohol derivative drugs.com

3'-acid derivative drugs.com

N-desbutyl derivative (this compound) drugs.com

These metabolites are often excreted as conjugates, primarily with glucuronic acid. drugs.com

Pharmacokinetic Implications of Metabolic Profiles

The metabolism of Bumetanide to this compound and other metabolites has significant pharmacokinetic implications. The conversion of the active drug, Bumetanide, to its inactive metabolites is a key factor in the termination of its diuretic effect. nih.gov The rate and extent of this metabolism can, therefore, influence the intensity and duration of diuresis.

The plasma half-life of Bumetanide in humans is relatively short, ranging from 1 to 1.5 hours. fda.govosti.gov This rapid elimination is a result of both renal excretion of the unchanged drug and its metabolic clearance. fda.govmedicine.com The high plasma protein binding of Bumetanide, between 94% and 96%, also influences its distribution and availability for metabolism and excretion. fda.govfda.gov

Factors that alter the activity of the mixed-function oxygenase system can potentially affect the clinical response to Bumetanide. For example, the induction of these drug-metabolizing enzymes could lead to increased biotransformation of Bumetanide, resulting in a higher proportion of inactive metabolites like this compound and consequently, a decreased diuretic effect. nih.govosti.gov

The pharmacokinetic profile can also be different in specific populations. For instance, neonatal patients exhibit a considerably slower elimination of Bumetanide compared to adults, possibly due to immature renal and hepatobiliary function, which would affect the formation and excretion of its metabolites. fda.govfda.gov

Toxicological Assessment and Safety Research of 3 Amino 4 Phenoxy 5 Sulfamoylbenzoic Acid

In Vitro Cytotoxicity Studies

Currently, there is a notable absence of publicly available scientific literature detailing specific in vitro cytotoxicity studies conducted on 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This compound, also known as Bumetanide (B1668049) Impurity B or Desbutylbumetanide, is primarily recognized as a process-related impurity and degradation product of the potent loop diuretic, Bumetanide. sigmaaldrich.comsynzeal.comsentinelinitiative.orgfda.gov As such, research has largely centered on the toxicological profiles of the active pharmaceutical ingredient (API) itself and other critical impurities, such as N-nitroso-bumetanide. fda.govsigmaaldrich.com

The lack of direct cytotoxicity data for this compound means that its potential to cause cell damage or death in vitro has not been formally characterized. Cytotoxicity assays are fundamental in the early stages of toxicological assessment, providing insights into a substance's potential for causing cellular damage. The unavailability of such data for this specific impurity makes a comprehensive safety evaluation challenging and underscores an area requiring further investigation.

Implications for Pharmaceutical Development and Impurity Control

The presence of this compound as an impurity in Bumetanide has significant implications for pharmaceutical development and manufacturing. sigmaaldrich.comsynzeal.com Regulatory agencies like the FDA and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products to ensure their safety and efficacy. sigmaaldrich.comsigmaaldrich.com

The identification and control of impurities are critical aspects of the Chemistry, Manufacturing, and Controls (CMC) section of a drug application. For Bumetanide, this includes monitoring and limiting the levels of known impurities like this compound. The availability of this compound as a certified reference standard from various suppliers underscores its importance in the quality control of Bumetanide formulations. synzeal.comsentinelinitiative.orgfda.gov These reference standards are used for method development, validation, and routine quality control testing to ensure that the level of this impurity remains within acceptable limits. synzeal.comsentinelinitiative.org

The concern over nitrosamine (B1359907) impurities, such as N-nitroso-bumetanide, has heightened the focus on all impurities in drug products. fda.govsigmaaldrich.com While this compound is not a nitrosamine, the rigorous approach to controlling potentially mutagenic impurities sets a precedent for the careful management of all process-related and degradation impurities. Manufacturers are required to understand the formation pathways of impurities and implement control strategies to minimize their levels. sigmaaldrich.com This may involve optimizing the synthetic route of the API, modifying the formulation, or defining appropriate storage conditions to prevent degradation. sigmaaldrich.com

The need to control impurities like this compound drives the development of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify them in both the drug substance and the final drug product. The establishment of acceptable limits for such impurities is based on a thorough risk assessment, which, in the absence of direct toxicological data, may rely on structure-activity relationships and other predictive toxicology methods.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 3 Amino 4 Phenoxy 5 Sulfamoylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons on the phenoxy and benzoic acid rings typically appear in the downfield region, generally between δ 6.0 and 8.0 ppm. The protons of the amino group (-NH₂) and the sulfamoyl group (-SO₂NH₂) are also observable and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically found in the most downfield region (around 165-185 ppm). The aromatic carbons of the two rings resonate in the range of approximately 110-160 ppm. The specific chemical shifts are influenced by the electronic effects of the various substituents (amino, phenoxy, sulfamoyl, and carboxyl groups).

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY experiments reveal proton-proton couplings within the aromatic spin systems, helping to assign specific protons to their respective rings. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbons and long-range coupled carbons, respectively, which is essential for unambiguous assignment of the entire molecular structure.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups:

Amino Group (-NH₂): Symmetrical and asymmetrical N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹.

Carboxylic Acid (-COOH): A broad O-H stretching band is expected in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretching vibration gives a strong, sharp peak, usually between 1680-1710 cm⁻¹.

Sulfamoyl Group (-SO₂NH₂): Asymmetric and symmetric S=O stretching vibrations are observed around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching of the sulfamoyl group may overlap with the amino group's signals.

Phenoxy Group (C-O-C): The aryl ether linkage shows characteristic C-O stretching bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic Rings (C=C): C=C stretching vibrations within the aromatic rings usually appear in the 1450-1600 cm⁻¹ region.

The presence and position of these bands in the IR spectrum provide definitive evidence for the compound's functional group composition.

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

Molecular Weight Determination: The molecular formula of this compound is C₁₃H₁₂N₂O₅S, corresponding to a molecular weight of approximately 308.31 g/mol . bldpharm.comncats.ioadventchembio.comnih.govncats.iolabmix24.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The monoisotopic mass is calculated to be 308.0467 Da. lgcstandards.comlgcstandards.com

Fragmentation Analysis: In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule could include:

Loss of the carboxylic acid group (-COOH, 45 Da). libretexts.org

Cleavage of the ether bond, separating the phenoxy group from the benzoic acid core.

Loss of the sulfamoyl group (-SO₂NH₂, 80 Da).

Decarboxylation (loss of CO₂, 44 Da).

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. youtube.com This is particularly useful for analyzing the compound in complex mixtures, allowing for its sensitive and selective quantification. youtube.com The technique can also be used to identify and characterize impurities and metabolites. Predicted collision cross section (CCS) values for different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be used for more confident identification in complex matrices. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not widely published, this technique would provide invaluable information if suitable single crystals can be grown.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the phenoxy group relative to the benzoic acid ring.

Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing. For example, the amino, carboxyl, and sulfamoyl groups are all capable of forming strong hydrogen bonds, which would play a significant role in the crystal lattice.

A certificate of analysis for a related compound, N-Desbutyl-N-propyl Bumetanide (B1668049), indicates that its structure was confirmed by NMR, MS, and elemental analysis, which are common techniques used alongside or in lieu of X-ray crystallography. lgcstandards.com

Chromatographic Methods for Purity, Identification, and Quantification (HPLC, RP-HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and its reverse-phase variant (RP-HPLC), are essential for assessing the purity, identifying, and quantifying this compound. sielc.com

Purity Assessment: HPLC is a highly effective technique for separating the target compound from any impurities, starting materials, or byproducts. A typical HPLC chromatogram for a pure sample will show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to determine the purity of the sample.

Identification and Quantification: By comparing the retention time of the analyte peak with that of a known reference standard, the compound can be identified. pharmacopoeia.com For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Methodology: A common RP-HPLC method for analyzing this compound might use a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with an acid modifier like phosphoric or formic acid. sielc.com The method can be optimized for speed and efficiency, with UPLC (Ultra-Performance Liquid Chromatography) offering faster analysis times with smaller particle size columns. sielc.com

Future Research Directions and Applications of 3 Amino 4 Phenoxy 5 Sulfamoylbenzoic Acid

Exploration of Novel Therapeutic Applications

While its primary association is with diuretics, the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid framework is a versatile platform for discovering drugs with diverse therapeutic actions. Bumetanide (B1668049) itself, a derivative of this core structure, is used to treat edema associated with congestive heart failure, as well as liver and kidney disease nih.gov. Research into analogous sulfamoylbenzoic acid structures has revealed potential applications in other therapeutic areas.

One promising avenue is the development of dual-action inhibitors. For instance, Schiff base derivatives of a closely related compound, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, have been synthesized and shown to exhibit both anti-urease and antibacterial activity. This dual-action could be beneficial in treating gastrointestinal infections where both enzymatic and bacterial factors are at play.

Furthermore, the structural motif of sulfamoylbenzoic acid has been identified as a key feature in compounds targeting specific receptors. Studies have shown that analogues of sulfamoyl benzoic acid can act as potent and specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2) nih.gov. The LPA2 receptor is implicated in various physiological processes, and its modulation could offer therapeutic benefits in areas such as gut health and apoptosis regulation nih.gov.

Additionally, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated in vitro antidiabetic activity by inhibiting α-glucosidase and α-amylase nih.gov. This suggests that the this compound scaffold could be explored for developing novel agents to manage postprandial hyperglycemia. Moreover, certain sulfamoylbenzoic acid derivatives have been investigated for their antihypertensive properties, independent of a diuretic effect google.com. This opens up the possibility of developing new cardiovascular agents based on this chemical backbone. The broader class of aminobenzoic acids, to which this compound belongs, is recognized as a valuable building block in pharmaceuticals with applications ranging from anticancer to anti-inflammatory agents nih.gov.

Development of Advanced Synthetic Methodologies

The conventional synthesis of this compound typically involves multi-step processes ijrpc.comprepchem.com. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. Advanced methodologies such as continuous flow chemistry and biocatalysis hold significant promise for revolutionizing the production of this important intermediate.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another area of active research that could be applied to the synthesis of this compound and its derivatives. Enzymes can offer high chemo-, regio-, and stereoselectivity, often under mild reaction conditions nih.gov. The synthesis of aromatic amines, a key functional group in the target molecule, is an area where biocatalysis has shown considerable potential nih.gov.

Design and Synthesis of New Derivatives with Enhanced Bioactivity

The this compound molecule presents multiple sites for chemical modification, allowing for the design and synthesis of a vast library of new derivatives with potentially enhanced or novel biological activities. The amino, phenoxy, and sulfamoyl groups, as well as the carboxylic acid moiety, can all be targeted for modification to fine-tune the compound's pharmacological properties.

A notable example is the synthesis of Schiff base derivatives at the sulfamoyl group, which has led to compounds with dual anti-urease and antibacterial activities. This demonstrates that strategic modifications can introduce new biological functions to the core scaffold.

Further derivatization could involve altering the substitution pattern on the phenoxy ring, modifying the amino group with different alkyl or aryl substituents, or converting the carboxylic acid to various esters or amides. The knowledge gained from the extensive research on bumetanide and its analogues provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, or pharmacokinetic profiles nih.govresearchgate.net.

Integration with Computational Chemistry and Artificial Intelligence for Drug Discovery

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery, and their application to the this compound scaffold is a promising area for future research. These in silico methods can accelerate the identification of new drug candidates and provide valuable insights into their mechanisms of action.

Molecular docking studies, for instance, can be used to predict how derivatives of this compound might bind to various biological targets. This approach was successfully used in the design of sulfamoyl benzoic acid analogues as specific LPA2 receptor agonists, where computational modeling guided the medicinal chemistry efforts nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. Such models can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Role in Understanding the Structure-Activity Relationships of Related Compounds

Systematic studies of derivatives of this compound are crucial for elucidating the structure-activity relationships (SAR) that govern their biological effects. Understanding how specific structural modifications influence activity is fundamental to the rational design of more effective and selective drugs.

The extensive research on bumetanide and its analogues has already provided a wealth of SAR data for this class of compounds nih.govresearchgate.net. These studies have highlighted the importance of the various functional groups for diuretic activity. For example, replacement of the carboxylic acid group with a non-ionic residue leads to a decrease in the inhibition of the NKCC2A transporter, indicating the necessity of an acidic group for this activity nih.govresearchgate.net. Conversely, modifying the phenoxy and sulfamoyl groups has been shown to produce compounds with higher potency than bumetanide itself nih.govresearchgate.net.

Future SAR studies on new series of derivatives will continue to refine our understanding of how modifications to the this compound scaffold affect interactions with different biological targets. This knowledge will not only aid in the development of new drugs based on this core structure but will also contribute to a broader understanding of the principles of molecular recognition and drug action for related classes of compounds.

Q & A

Basic: What synthetic methodologies are employed to prepare 3-amino-4-phenoxy-5-sulfamoylbenzoic acid and its derivatives?

Answer:

The synthesis typically involves substitution reactions at the sulfamoyl group of the benzoic acid core. For example, Schiff base derivatives are synthesized by reacting 4-phenoxy-5-sulfamoylbenzoic acid with aldehydes or ketones under controlled conditions. Key steps include:

- Sulfonation : Introduction of the sulfamoyl group using sulfuric acid or sulfonating agents under specific temperature conditions .

- Schiff Base Formation : Condensation with aldehydes/ketones to generate substituted derivatives (e.g., 4a-4i in ), characterized via FT-IR, NMR (<sup>1</sup>H and <sup>13</sup>C), and mass spectrometry .

- Purification : Chromatographic techniques to isolate intermediates and final products .

Basic: How is the structural integrity of synthesized derivatives verified?

Answer:

Structural characterization employs:

- Spectroscopic Techniques :

- Mass Spectrometry : High-resolution MS validates molecular weights and fragmentation patterns .

Advanced: How do structural modifications influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Substituent Effects : Alkylamino or alkoxy groups at the 3-position enhance diuretic potency by optimizing steric interactions with target enzymes (e.g., carbonic anhydrase) .

- Dual Inhibition : Derivatives like 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid exhibit dual urease and antibacterial activity, attributed to electron-withdrawing groups enhancing enzyme binding .

- Data-Driven Optimization : Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., His324 in urease) for targeted modifications .

Advanced: How are discrepancies between in vitro and in silico activity data resolved?

Answer:

Discrepancies arise due to:

- Solvent Effects : In vitro assays (e.g., Weatherburn method for urease inhibition) may use aqueous buffers, whereas docking simulations assume rigid protein structures .

- Metabolic Stability : In plasma, equilibrium between prodrugs (e.g., benzisothiazole dioxides) and active benzoic acid derivatives can alter observed activity .

Resolution Strategies :

Basic: What analytical methods ensure purity in pharmaceutical formulations?

Answer:

Pharmaceutical-grade purity is assessed via:

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) resolve impurities like 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. Mobile phases often combine acetonitrile and phosphate buffers .

- Dissolution Testing : USP methods specify sink conditions (e.g., 900 mL pH 6.8 buffer) to validate tablet dissolution profiles .

Advanced: How is dual inhibitory action (e.g., urease and antibacterial) evaluated methodologically?

Answer:

Dual activity assessment involves:

- Enzyme Assays :

- Synergistic Analysis : Checkerboard assays calculate fractional inhibitory concentration (FIC) indices to confirm additive/synergistic effects .

Advanced: What computational strategies predict binding affinity and metabolic stability?

Answer:

- Molecular Docking : Tools like AutoDock or Glide simulate ligand-enzyme interactions (e.g., urease’s active site) to prioritize derivatives .

- ADMET Prediction : Software (e.g., SwissADME) forecasts pharmacokinetic properties, including metabolic lability via cytochrome P450 interactions .

- MD Simulations : GROMACS or AMBER models assess ligand stability in dynamic protein environments over nanosecond timescales .

Basic: What are the key regulatory considerations for impurity profiling?

Answer:

- USP Guidelines : Impurities (e.g., 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid) must be ≤0.1% w/w. Testing includes:

- Forced Degradation : Acid/alkali hydrolysis, oxidation (H2O2), and photolysis to identify degradation products .

- Stability-Indicating Methods : HPLC with resolution ≥2.0 between impurities .

Advanced: How does substituent positioning affect reactivity in further derivatization?

Answer:

- Para vs. Meta Substitution : The para-phenoxy group enhances steric accessibility for nucleophilic attacks, facilitating derivatization at the sulfamoyl group .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 3-position increase electrophilicity, accelerating Schiff base formation .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.